![molecular formula C24H23ClF3N5 B2999069 7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893789-70-3](/img/structure/B2999069.png)
7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The molecule also contains a cyclooctyl group, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. One common method for introducing a trifluoromethyl group involves treating carboxylic acids with sulfur tetrafluoride . The synthesis of triazoles can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a quinazolin ring, a trifluoromethyl group, and a cyclooctyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the triazole ring. The trifluoromethyl group is known to have a significant electronegativity, which can influence the reactivity of the compound . The triazole ring can participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound a strong acid or lower its basicity . The cyclooctyl group could influence the compound’s solubility and steric properties .Aplicaciones Científicas De Investigación
Antihistaminic Agents
A study by Alagarsamy, Shankar, and Murugesan (2008) synthesized novel triazoloquinazolinone derivatives, which showed significant in vivo H(1)-antihistaminic activity in guinea pigs. These compounds protected animals from histamine-induced bronchospasm, with one compound showing comparable activity to the reference standard chlorpheniramine maleate but with less sedation (Alagarsamy et al., 2008).
Adenosine Receptor Antagonists
Kim, Ji, and Jacobson (1996) reported that derivatives of the triazoloquinazoline adenosine antagonist CGS15943 bind with high affinity to human A3 receptors, demonstrating potential for subtype selectivity (Kim et al., 1996).
Antimicrobial and Nematicidal Agents
Reddy, Kumar, and Sunitha (2016) synthesized a new class of triazoloquinazolinylthiazolidinones that exhibited significant antimicrobial and nematicidal properties, showing promise as potent agents (Reddy et al., 2016).
Anticancer Activity
Reddy and colleagues (2015) synthesized triazoloquinolin-amine-derived ureas, some of which displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in anticancer therapy (Reddy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include exploring its potential applications, particularly in the field of pharmaceuticals, given the known biological activity of compounds containing a trifluoromethyl group and a triazole ring . Further studies could also focus on developing more efficient methods for its synthesis .
Propiedades
IUPAC Name |
7-chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF3N5/c25-17-11-12-20-19(14-17)22(29-18-9-4-2-1-3-5-10-18)30-23-21(31-32-33(20)23)15-7-6-8-16(13-15)24(26,27)28/h6-8,11-14,18H,1-5,9-10H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKUCXLOYALEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

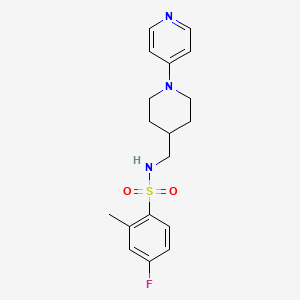
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)
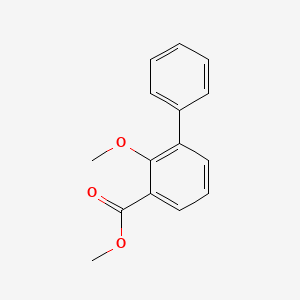
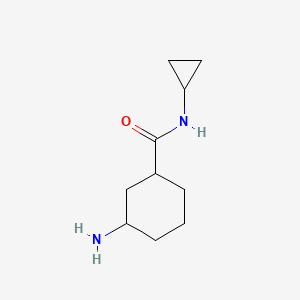
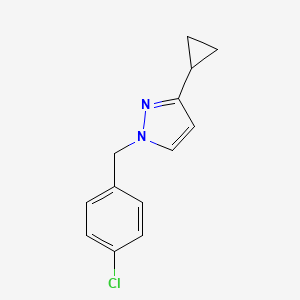
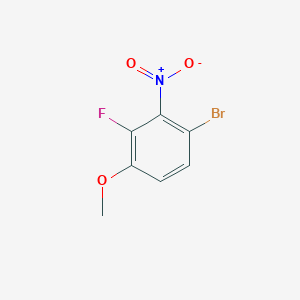
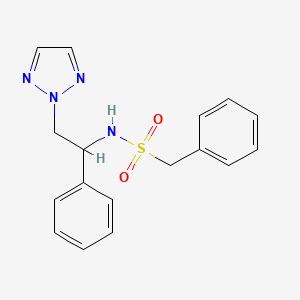
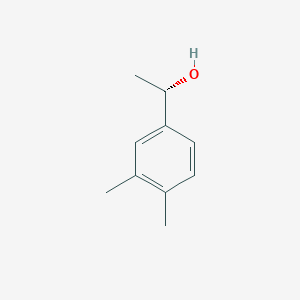
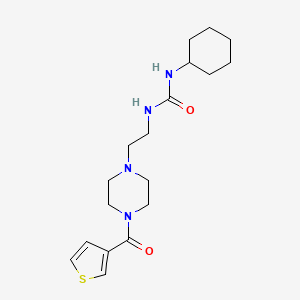
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)